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An In-depth Technical Guide to 2-(4-Cyano-3-fluorophenyl)acetic acid

Abstract
This technical guide provides a comprehensive overview of 2-(4-Cyano-3-fluorophenyl)acetic
acid (CAS No. 1097871-99-2), a key fluorinated building block in modern organic synthesis

and medicinal chemistry. The document details its core physicochemical properties,

spectroscopic characterization, and a representative synthetic pathway. Emphasis is placed on

its strategic importance in drug discovery as a versatile intermediate for creating complex

molecular architectures. This guide includes detailed, field-proven experimental protocols for

property determination and analytical characterization, designed for researchers, scientists,

and drug development professionals.

Introduction and Strategic Importance
2-(4-Cyano-3-fluorophenyl)acetic acid is a substituted phenylacetic acid derivative. Its

structure is characterized by a phenyl ring functionalized with a cyano group, a fluorine atom,

and an acetic acid moiety. The strategic placement of the electron-withdrawing cyano and

fluoro groups significantly influences the molecule's electronic properties and reactivity, making

it a valuable and versatile intermediate.

In the context of drug discovery, fluorinated organic compounds are of paramount importance.

The incorporation of fluorine can enhance metabolic stability, improve binding affinity, and
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modulate pKa and lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic

profiles of a drug candidate[1]. Phenylacetic acid scaffolds are themselves prevalent in a range

of pharmaceuticals[2][3]. The combination of these features makes 2-(4-Cyano-3-
fluorophenyl)acetic acid a high-value precursor for the synthesis of novel therapeutic agents,

particularly in the development of enzyme inhibitors and targeted therapies[4].

Physicochemical Properties
The fundamental physicochemical properties of 2-(4-Cyano-3-fluorophenyl)acetic acid are

summarized in the table below. These parameters are critical for predicting its behavior in

various chemical and biological systems, guiding reaction setup, purification, formulation, and

pharmacokinetic modeling.
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Property Value Source

CAS Number 1097871-99-2 [5][6][7]

Molecular Formula C₉H₆FNO₂ [5][6]

Molecular Weight 179.15 g/mol [5][6][7]

Appearance
Typically a solid at room

temperature.
[8]

Density 1.4 ± 0.1 g/cm³ [5]

Boiling Point 345.6 ± 32.0 °C at 760 mmHg [5]

Flash Point 162.8 ± 25.1 °C [5]

Partition Coefficient (LogP) 0.79 [5]

Acidity (pKa)

Predicted to be < 4.3. The

unsubstituted phenylacetic

acid has a pKa of ~4.3. The

strong electron-withdrawing

effects of the ortho-fluoro and

para-cyano substituents

stabilize the carboxylate anion,

thereby increasing the acidity

(lowering the pKa) of the

carboxylic acid proton.

N/A

Solubility

Expected to be soluble in polar

organic solvents like methanol,

ethanol, DMSO, and THF.

Sparingly soluble in water but

readily soluble in aqueous

base (e.g., NaOH, NaHCO₃)

due to salt formation. Similar

compounds like 4-

fluorophenylacetic acid are

moderately soluble in polar

solvents.[9]

N/A
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Storage Conditions
Store at room temperature in a

dry, tightly sealed container.[6]
N/A

Synthesis and Chemical Reactivity
Phenylacetic acids are important intermediates in the synthesis of various pharmaceuticals.[2]

The synthesis of 2-(4-Cyano-3-fluorophenyl)acetic acid can be achieved through multi-step

sequences common in organic chemistry. A representative and logical pathway involves the

hydrolysis of a corresponding phenylacetonitrile precursor. This precursor can be prepared

from a commercially available halobenzene via nucleophilic substitution or cross-coupling

reactions.

The diagram below illustrates a generalized workflow for its synthesis, which provides a robust

and scalable route.
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Starting Material
(e.g., 4-Bromo-2-fluorobenzonitrile)

Introduction of Acetic Acid Moiety
(e.g., Palladium-catalyzed cross-coupling)

 Reagents: Methyl bromoacetate, Pd catalyst, Ligand, Base
Solvent: Toluene or Dioxane

Key Intermediate
(e.g., Methyl 2-(4-cyano-3-fluorophenyl)acetate)

 

Hydrolysis

 Reagents: LiOH or NaOH in THF/H₂O
Followed by acidic workup (e.g., HCl)

Final Product
2-(4-Cyano-3-fluorophenyl)acetic acid

 

Click to download full resolution via product page

Caption: A representative synthetic workflow for 2-(4-Cyano-3-fluorophenyl)acetic acid.

The primary reactive center is the carboxylic acid group, which can readily undergo

esterification, amide bond formation (e.g., via activation with coupling reagents like EDC/HOBt),

or reduction to the corresponding alcohol. This versatility allows its incorporation into a wide

variety of larger, more complex molecules.

Spectroscopic and Analytical Characterization
Confirming the identity and purity of 2-(4-Cyano-3-fluorophenyl)acetic acid is essential. This

is achieved through a combination of spectroscopic and chromatographic techniques. While a
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specific spectrum for this compound is not publicly available, the expected characteristics can

be expertly inferred from its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum would show a singlet for the two benzylic protons (-CH₂-) around 3.7

ppm. The aromatic region (7.5-8.0 ppm) would display a complex multiplet pattern for the

three aromatic protons, with couplings observed between them and to the fluorine atom. A

very broad singlet corresponding to the carboxylic acid proton (-COOH) would be visible far

downfield (>10 ppm), which is exchangeable with D₂O.

¹³C NMR: The spectrum would show distinct signals for all 9 carbons. Key signals would

include the carboxylic carbon (~175 ppm), the nitrile carbon (~115 ppm), and the benzylic

carbon (~40 ppm). The aromatic carbons would appear in the 110-140 ppm range, with their

chemical shifts influenced by the attached substituents. Carbon-fluorine couplings (¹JCF,

²JCF, etc.) would be observable, providing definitive structural information.

Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present. Key absorption bands

would be observed for:

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.[10]

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹,

while aliphatic C-H stretches from the CH₂ group appear just below 3000 cm⁻¹.[10]

C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.[10]

C-F Stretch: A strong band in the fingerprint region, typically around 1200-1300 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. Under electrospray ionization (ESI)

in negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at an
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m/z corresponding to approximately 178.1. High-resolution mass spectrometry (HRMS) can

confirm the elemental composition to within a few parts per million.

High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the compound. A reversed-phase

method would be most appropriate. Isomers of fluorophenylacetic acid can be effectively

separated and quantified using such methods, which are often compatible with mass

spectrometry.[11]

Applications in Drug Discovery
The true value of 2-(4-Cyano-3-fluorophenyl)acetic acid lies in its application as a versatile

building block for constructing biologically active molecules. The cyano and fluoro substituents

are not merely passive functional groups; they are key modulators of a molecule's properties.

2-(4-Cyano-3-fluorophenyl)acetic acid

Amide Bond Formation
(Peptide Coupling)

 R-NH₂, Coupling Agents

Esterification

 R-OH, Acid Catalyst

Reduction of COOH

 LiAlH₄ or BH₃

Amide Derivatives
(e.g., Enzyme Inhibitors) Ester Prodrugs Phenyl-ethanol Derivatives

Therapeutic Candidates

Click to download full resolution via product page

Caption: Role as a key intermediate in the synthesis of diverse therapeutic scaffolds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://sielc.com/hplc-method-separation-of-fpaa
https://www.benchchem.com/product/b2667473?utm_src=pdf-body
https://www.benchchem.com/product/b2667473?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2667473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rationale for Use: The cyano group can act as a hydrogen bond acceptor or be hydrolyzed

to an amide or carboxylic acid. The fluorine atom enhances metabolic stability by blocking

sites of oxidative metabolism and can improve cell membrane permeability. This strategic

functionalization makes the scaffold ideal for designing molecules that interact with specific

biological targets. It serves as a vital building block for creating libraries of compounds for

drug discovery screening.[4]

Experimental Protocols
The following protocols are provided as self-validating systems, incorporating system suitability

and quality control steps to ensure data integrity.

Protocol: Determination of Melting Range (USP <741>
Method)

Principle: The melting range is a key indicator of purity. This protocol uses a calibrated digital

melting point apparatus.

Instrumentation: Digital melting point apparatus (e.g., Mettler Toledo MP70).

Procedure:

Calibration Check: Before analysis, verify the apparatus's temperature accuracy using at

least two USP Melting Point Reference Standards that bracket the expected melting range

of the sample. The measured values must be within the certified range of the standards.

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered. Pack the

sample into a capillary tube to a height of 2-4 mm.

Measurement: Place the capillary tube in the apparatus. Set the starting temperature to

10°C below the expected melting point and a heating ramp rate of 1°C/minute.

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and

the temperature at which the last solid particle melts (T2). The melting range is reported as

T1-T2. A narrow range (< 2°C) is indicative of high purity.
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Protocol: Purity Determination by Reversed-Phase
HPLC

Principle: This method separates the target compound from impurities based on polarity.

Purity is determined by the relative area of the main peak.

Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

Workflow:
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Mobile Phase Prep
A: 0.1% Formic Acid in H₂O
B: 0.1% Formic Acid in ACN

Instrument Setup
Column: C18, Temp: 30°C

Flow: 1.0 mL/min, λ: 254 nm
Gradient: 10-95% B over 15 min

Standard Prep
~1.0 mg/mL in 50:50 ACN:H₂O

System Suitability Test (SST)
Inject Standard 5x

Sample Prep
~1.0 mg/mL in 50:50 ACN:H₂O

Inject Sample in Duplicate

SST Check
Is RSD of Peak Area < 2.0%?

Is Tailing Factor 0.8-1.5?

SST Pass

Yes

SST Fail

No

Inject Blank (Diluent) Troubleshoot System

Data Analysis
Integrate peaks. Calculate % Area of main peak.

Report Result
Report % Purity as Area %

Click to download full resolution via product page

Caption: A self-validating workflow for HPLC purity analysis.
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Acceptance Criteria (System Suitability): The relative standard deviation (RSD) of the peak

area from five replicate injections of the standard must be ≤ 2.0%. The tailing factor for the

main peak should be between 0.8 and 1.5. If criteria are not met, the system must be

investigated and rectified before proceeding.

Conclusion
2-(4-Cyano-3-fluorophenyl)acetic acid is a strategically important chemical entity whose

value is derived from the unique combination of its functional groups. Its well-defined

physicochemical properties and versatile reactivity make it an indispensable building block for

the synthesis of advanced pharmaceutical intermediates and active pharmaceutical

ingredients. The robust analytical methods and synthetic strategies outlined in this guide

provide a solid foundation for its effective use in research and development, empowering

scientists to construct the complex molecules needed to address modern therapeutic

challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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